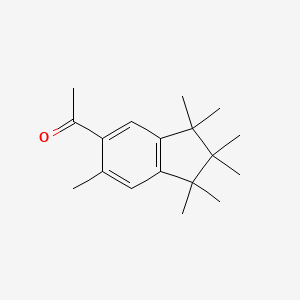
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by its unique structure, which includes a highly substituted indane ring. This compound is primarily used in the fragrance industry due to its musky odor.
Vorbereitungsmethoden
The synthesis of 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone involves several steps. One common method includes the Friedel-Crafts acylation of 1,1,2,3,3,6-hexamethylindan with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.
Industrial production methods often scale up this synthetic route, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Analyse Chemischer Reaktionen
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the conversion of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanoic acid .
Wissenschaftliche Forschungsanwendungen
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a model compound in studies of aromatic substitution reactions and the effects of steric hindrance on reaction mechanisms.
Biology: Research into its potential biological activity, including antimicrobial and anti-inflammatory properties, is ongoing.
Medicine: While not widely used in medicine, its structural analogs are studied for potential therapeutic applications.
Wirkmechanismus
The mechanism by which 1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone exerts its effects is primarily through its interaction with olfactory receptors. The compound’s musky odor is a result of its ability to bind to specific receptors in the nasal cavity, triggering a sensory response. The molecular targets and pathways involved in this process are part of the broader study of olfactory chemistry .
Vergleich Mit ähnlichen Verbindungen
1-(1,1,2,2,3,3,6-Heptamethylinden-5-yl)ethanone can be compared with other similar compounds such as:
1-(1,1,2,3,3,6-Hexamethylinden-5-yl)ethanone: This compound has a similar structure but with one less methyl group, affecting its steric properties and reactivity.
1-(1,1,2,3,3,6-Hexamethylindan-5-yl)methanol: The alcohol analog of the compound, which exhibits different reactivity due to the presence of a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its highly substituted indane ring, which imparts distinct chemical and physical properties, making it valuable in specific applications .
Eigenschaften
CAS-Nummer |
74129-05-8 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-(1,1,2,2,3,3,6-heptamethylinden-5-yl)ethanone |
InChI |
InChI=1S/C18H26O/c1-11-9-14-15(10-13(11)12(2)19)17(5,6)18(7,8)16(14,3)4/h9-10H,1-8H3 |
InChI-Schlüssel |
LAHIPXVBRIINQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=O)C)C(C(C2(C)C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


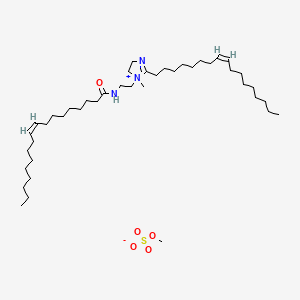
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
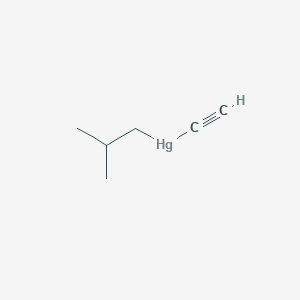
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
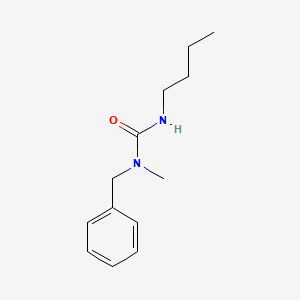
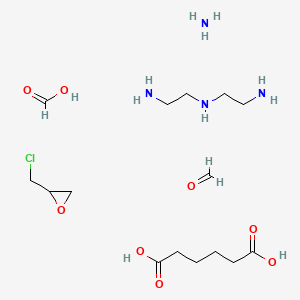

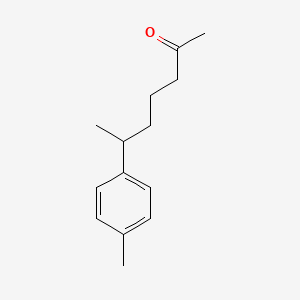
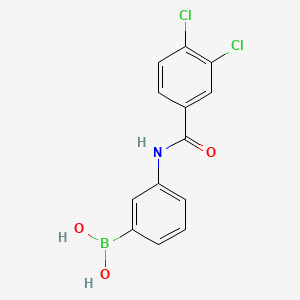
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)
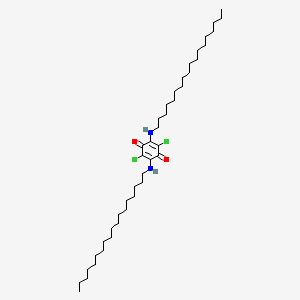
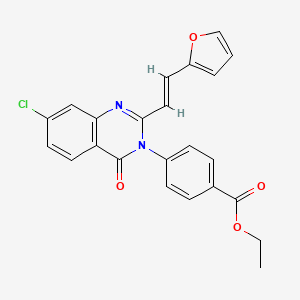
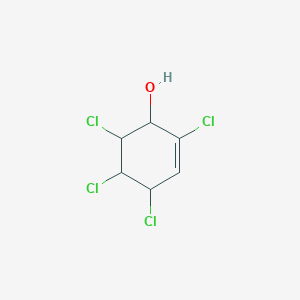
methanone](/img/structure/B14454769.png)
